molecular formula C18H20N2 B14672879 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- CAS No. 41972-85-4

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-

Cat. No.: B14672879
CAS No.: 41972-85-4
M. Wt: 264.4 g/mol
InChI Key: XZDNUZNEDRZTKW-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-: is a tricyclic compound with a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its significant role in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.

    Reaction Conditions: The compound can be synthesized through various methods, including bromination and subsequent substitution reactions.

    Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, amines.

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as an organic electrophile, participating in various biochemical reactions. For instance, it can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .

Comparison with Similar Compounds

  • 10,11-Dihydrodibenz(b,f)azepine
  • Iminobibenzyl
  • 2,2’-Iminobibenzyl
  • Iminodibenzyl
  • 2,2’-Iminodibenzyl
  • RP 23669
  • Iminodibenzyyl
  • 10,11-Dihydro-5-dibenz(b,f)azepine
  • Imipramine M (ring)
  • Desipramine M (ring)
  • Trimipramine M (ring)
  • Lofepramine M (ring)
  • Opipramol M (ring)

Uniqueness: 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .

Properties

CAS No.

41972-85-4

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C18H20N2/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3

InChI Key

XZDNUZNEDRZTKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31

Origin of Product

United States

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